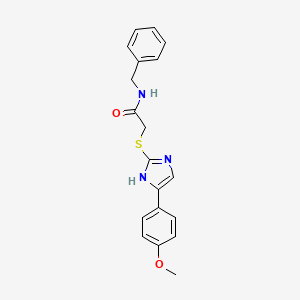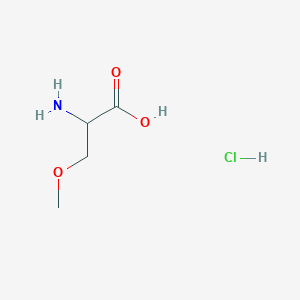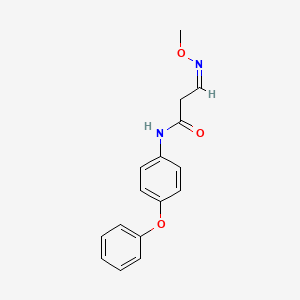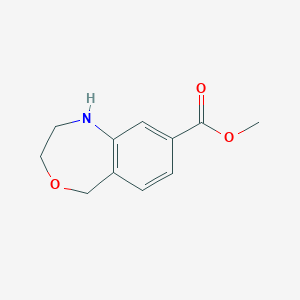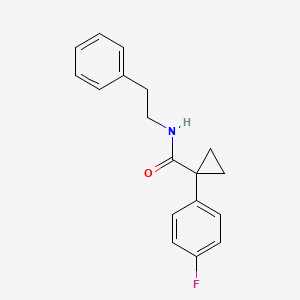
1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with a carboxamide group, a 4-fluorophenyl group, and a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be attached via a nucleophilic substitution reaction using 2-phenylethylamine and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., heat, solvent choice).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving neurotransmitter systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The cyclopropane ring and the fluorine atom may contribute to the compound’s binding affinity and selectivity for these receptors, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide: This compound has a methyl group instead of a fluorine atom, which may influence its lipophilicity and pharmacokinetic properties.
1-(4-Bromophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide: This compound has a bromine atom instead of a fluorine atom, which may impact its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-16-8-6-15(7-9-16)18(11-12-18)17(21)20-13-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSBJSFKVYMMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
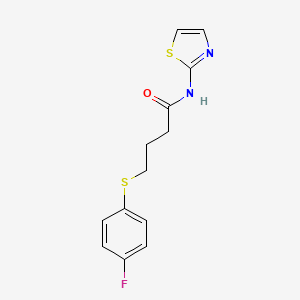
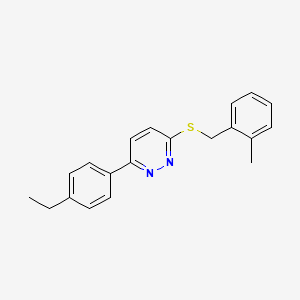

![2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B2635220.png)
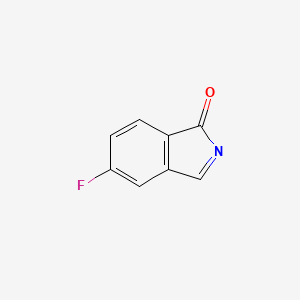
![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2635226.png)
![1-methyl-3-[(naphthalen-1-yl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2635227.png)
![1-[(4-Nitrophenyl)sulfonyl]indoline](/img/structure/B2635228.png)
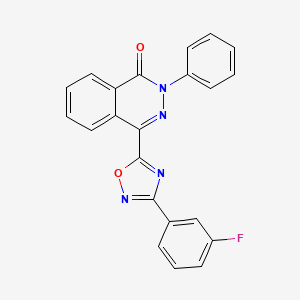
![4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE](/img/structure/B2635231.png)
